

Spectroscopic Profile of 5-Chlorothiazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chlorothiazole-2-carboxylic acid

Cat. No.: B560732

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chlorothiazole-2-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the structural elucidation, identification, and quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for **5-Chlorothiazole-2-carboxylic acid** is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of **5-Chlorothiazole-2-carboxylic acid** is characterized by a single signal for the proton on the thiazole ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	Data not available	Singlet	Not applicable
-COOH	Data not available	Broad Singlet	Not applicable
Solvent: Data not available			

^{13}C NMR Spectrum: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the thiazole ring.

Carbon	Chemical Shift (δ) ppm
C=O	Data not available
C-2	Data not available
C-4	Data not available
C-5	Data not available
Solvent: Data not available	

Note: Specific chemical shift values for ^1H and ^{13}C NMR are not publicly available in the searched resources. The information provided is based on general principles of NMR spectroscopy for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chlorothiazole-2-carboxylic acid** displays characteristic absorption bands corresponding to its functional groups. The presence of a carboxylic acid is indicated by a broad O-H stretching band and a strong C=O stretching band.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	~3300-2500	Broad, Strong
C-H (Thiazole)	Stretching	~3100	Medium
C=O (Carboxylic Acid)	Stretching	~1700	Strong
C=N (Thiazole)	Stretching	~1600	Medium
C-O (Carboxylic Acid)	Stretching	~1300	Medium
C-Cl	Stretching	~800-600	Medium-Strong

Note: The listed wavenumber ranges are approximate and based on typical values for the respective functional groups. Specific peak values from experimental data are not available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of **5-Chlorothiazole-2-carboxylic acid**. The molecular ion peak ($[M]^+$) and characteristic isotopic patterns due to the presence of chlorine are key features.

Fragment Ion	m/z Value	Relative Intensity (%)
[M] ⁺ (C ₄ H ₂ ³⁵ ClNO ₂ S)	162.95	Data not available
[M+2] ⁺ (C ₄ H ₂ ³⁷ ClNO ₂ S)	164.95	Data not available

Note: The m/z values are calculated based on the molecular formula.

Experimental mass spectrometry data detailing the relative intensities and fragmentation patterns were not found in the public domain.

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of **5-Chlorothiazole-2-carboxylic acid**.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like **5-Chlorothiazole-2-carboxylic acid** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.
- **Data Acquisition:**
 - Place the sample in a 5 mm NMR tube.

- Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ^{13}C NMR, a larger number of scans may be required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique:

- Instrument Preparation: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
- Sample Application: Place a small amount of the solid **5-Chlorothiazole-2-carboxylic acid** directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Record the IR spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

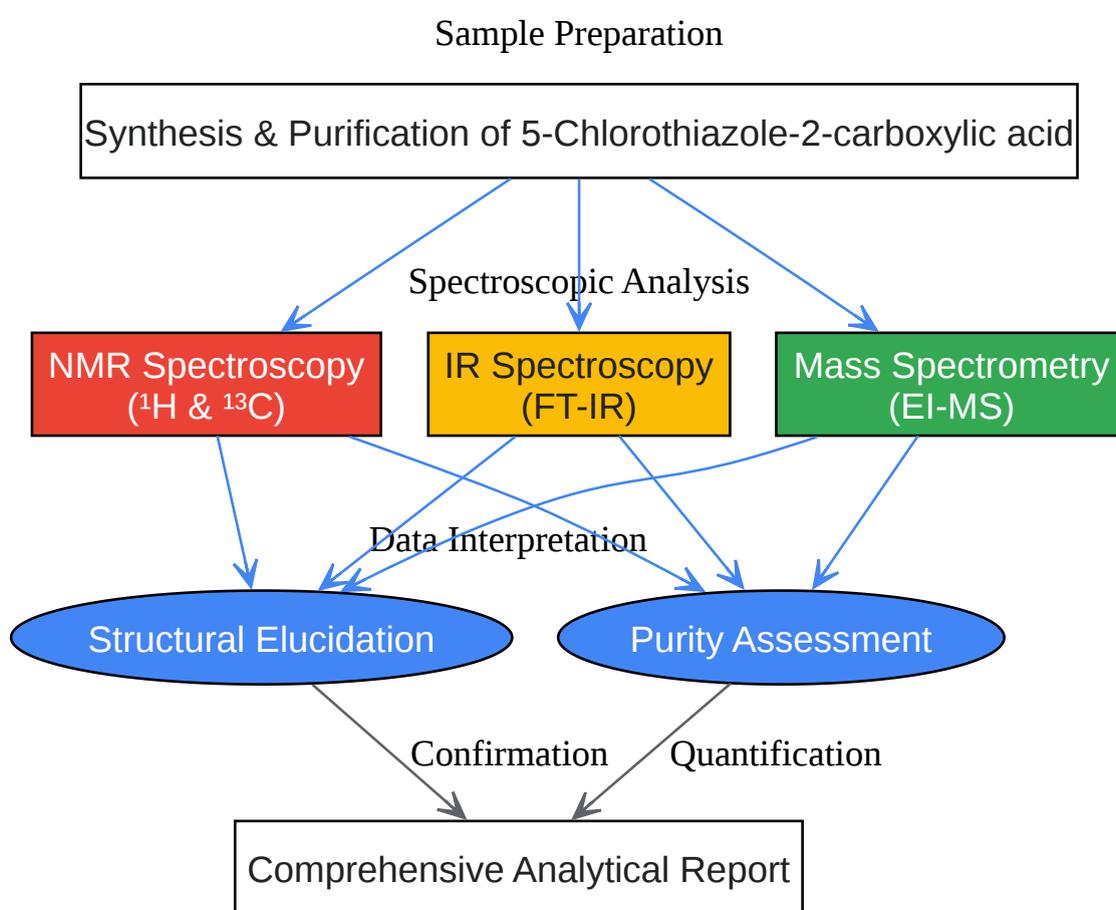
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Chlorothiazole-2-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of **5-Chlorothiazole-2-carboxylic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chlorothiazole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560732#spectroscopic-data-of-5-chlorothiazole-2-carboxylic-acid-nmr-ir-ms]

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